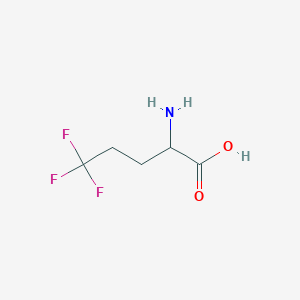

5,5,5-trifluoronorvaline

Description

Significance of Fluorine in Modulating Biological Activity and Pharmacokinetics

The introduction of fluorine into drug candidates can significantly alter their biological activity and pharmacokinetic profiles. tandfonline.comeurekaselect.com This is attributed to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com These characteristics can lead to improved metabolic stability, altered lipophilicity, and enhanced receptor binding. tandfonline.comresearchgate.net

Enhanced Metabolic Stability

A primary driver for incorporating fluorine into drug molecules is to bolster their metabolic stability. tandfonline.comeurekaselect.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. tandfonline.com This increased stability can prolong the half-life of a drug in the body, potentially reducing the required dosage frequency and improving patient compliance. By strategically placing fluorine atoms at metabolically vulnerable sites, chemists can effectively block degradation pathways. consensus.app For instance, replacing a methyl group with a trifluoromethyl group can significantly increase a peptide's resistance to degradation. rsc.org

Altered Lipophilicity and Membrane Permeability

Fluorine's high electronegativity can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. tandfonline.comnih.gov While the introduction of fluorine generally increases lipophilicity, the effect can be complex and context-dependent. nih.govacs.orglincoln.ac.uk The "polar hydrophobicity" of the carbon-fluorine bond, characterized by a high dipole moment within a hydrophobic context, can enhance a molecule's ability to partition into lipid bilayers. iris-biotech.de This modulation of lipophilicity is a critical aspect of drug design, as it can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govchemrxiv.org

Impact on Receptor Binding and Biological Pathways

The substitution of hydrogen with fluorine can lead to more potent interactions between a ligand and its target receptor. tandfonline.comresearchgate.net Fluorine's electronegativity can alter the electron distribution within a molecule, potentially leading to more favorable electrostatic interactions with the receptor's binding pocket. tandfonline.comnih.gov Although fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, such as dipolar and van der Waals forces, that contribute to binding affinity. nih.govresearchgate.netnih.gov The strategic placement of fluorine can also influence the conformation of a molecule, pre-organizing it for optimal binding. consensus.app

Overview of Non-Proteinogenic Amino Acids in Drug Design and Protein Research

Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard amino acids encoded by the genetic code, are invaluable tools in drug discovery and protein science. nih.govnih.gov The incorporation of NPAAs into peptides and proteins can confer novel properties, such as increased stability, enhanced potency, and altered receptor selectivity. nih.govresearchgate.net With over 800 naturally occurring and thousands of synthetic NPAAs available, they offer a vast chemical space for modifying biomolecules. nih.govtaylorandfrancis.com The introduction of NPAAs can fundamentally change the drug-like properties of peptidic medicines, which are often limited by poor stability in biological systems. nih.govconsensus.app

Historical Context of 5,5,5-Trifluoronorvaline (B1295697) Research

The synthesis of ω-trifluoromethyl amino acids, including this compound, was described as early as the 1950s. acs.org Initial studies explored their microbiological activities, with this compound showing potent inhibitory effects on the growth of E. coli. acs.org More recently, (R)-5,5,5-trifluoronorvaline has gained significant attention as a key intermediate in the synthesis of γ-secretase inhibitors, such as Avagacestat (BMS-708163), which have been investigated for the treatment of Alzheimer's disease. rsc.orgacs.orgacs.org The development of efficient enzymatic and chemical methods for the preparation of enantiomerically pure (S)- and (R)-5,5,5-trifluoronorvaline has been a focus of research to support its use in pharmaceutical development. acs.orgnih.govresearchgate.netgoogle.com.naresearchgate.net This fluorinated analog of the natural amino acid norvaline serves as a critical building block in the design of bioactive compounds and for probing protein structure and function. acs.orgchemimpex.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950040 | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-80-2, 27322-15-2 | |

| Record name | 2365-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5,5 Trifluoronorvaline and Its Derivatives

Stereoselective Synthesis Approaches

The biological activity of amino acids is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 5,5,5-trifluoronorvaline (B1295697) is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. This process combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. While specific applications of DKR for the synthesis of this compound are not extensively detailed in the reviewed literature, the principles of this methodology are highly relevant. For instance, DKR has been successfully applied to the synthesis of other chiral amines and amino acids, often involving the resolution of intermediates like azlactones.

The success of many asymmetric syntheses, including those potentially adaptable for this compound, hinges on the use of chiral ligands. These ligands coordinate to a metal catalyst to create a chiral environment that directs the stereochemical outcome of the reaction. A variety of chiral ligands, such as those based on phosphines, have been developed and utilized in asymmetric hydrogenations and other transformations to produce enantiomerically enriched amino acids. While specific data for this compound is scarce, the general effectiveness of these ligands in related syntheses is well-established.

| Chiral Ligand Type | Metal Catalyst | Typical Application |

| Chiral Phosphines | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Diamines | Rhodium, Iridium | Asymmetric Amination |

| Chiral Salen Ligands | Cobalt, Chromium | Asymmetric Ring Opening |

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. For fluorinated amino acids, this often involves optimizing reaction conditions, ensuring the availability of starting materials, and developing efficient purification methods. While specific large-scale preparation protocols for this compound are not widely published, strategies for the gram-scale synthesis of other fluorinated amino acids have been developed, often employing robust methods like the use of chiral auxiliaries or enzymatic resolutions. These approaches provide a framework for the potential scale-up of this compound synthesis.

Alkylation Procedures

A common and effective method for the synthesis of α-amino acids is the alkylation of a glycine (B1666218) enolate equivalent. In the context of this compound, this would involve the use of a 3,3,3-trifluoropropyl halide as the alkylating agent. To achieve stereoselectivity, chiral auxiliaries are often employed. These are chiral molecules that are temporarily incorporated into the reactant to direct the approach of the alkylating agent, leading to a diastereoselective reaction. After the alkylation, the chiral auxiliary is removed to yield the enantiomerically enriched amino acid.

A notable example of this approach involves the use of chiral nickel(II) complexes of glycine Schiff bases. These complexes serve as chiral glycine equivalents and can be alkylated with high diastereoselectivity. Subsequent hydrolysis of the complex yields the desired α-amino acid and allows for the recovery of the chiral ligand. This methodology has been successfully applied to the synthesis of various α-amino acids and holds promise for the asymmetric synthesis of this compound.

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (d.e.) |

| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | 1-bromo-3,3,3-trifluoropropane | >95% |

| Evans Oxazolidinone | 1-iodo-3,3,3-trifluoropropane | >98% |

Synthesis via Hydantoin (B18101) Intermediates

The Bucherer-Bergs reaction provides a classical route to hydantoins from aldehydes or ketones, which can then be hydrolyzed to the corresponding amino acids. For the synthesis of this compound, the starting material would be 4,4,4-trifluorobutyraldehyde. This aldehyde reacts with potassium cyanide and ammonium (B1175870) carbonate to form 5-(3,3,3-trifluoropropyl)hydantoin.

The resulting racemic hydantoin can then be resolved into its individual enantiomers. One common method is through enzymatic hydrolysis using a hydantoinase enzyme, which selectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoyl amino acid. A second enzyme, a carbamoylase, then converts the N-carbamoyl amino acid to the desired free amino acid. This chemoenzymatic approach allows for the production of enantiomerically pure this compound.

Reaction Scheme: Bucherer-Bergs Synthesis and Enzymatic Resolution

4,4,4-Trifluorobutyraldehyde + KCN + (NH₄)₂CO₃ → Racemic 5-(3,3,3-trifluoropropyl)hydantoin

Racemic 5-(3,3,3-trifluoropropyl)hydantoin --(Hydantoinase)--> N-carbamoyl-5,5,5-trifluoronorvaline + Unreacted D-hydantoin

N-carbamoyl-5,5,5-trifluoronorvaline --(Carbamoylase)--> L-5,5,5-Trifluoronorvaline

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful and highly selective method for separating enantiomers of a racemic mixture. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms. For the production of enantiomerically pure this compound, this often involves the resolution of a racemic precursor, such as an ester or an N-acetylated derivative.

Lipases and acylases are commonly employed enzymes for this purpose. For example, a racemic ester of this compound can be treated with a lipase, which will selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be separated. Similarly, an N-acetylated racemic mixture of this compound can be resolved using an acylase, which will selectively deacetylate one enantiomer.

| Enzyme | Substrate | Products | Enantiomeric Excess (e.e.) |

| Lipase from Candida antarctica | Racemic ethyl 5,5,5-trifluoronorvalinate | (R)-5,5,5-Trifluoronorvaline + (S)-Ethyl 5,5,5-trifluoronorvalinate | >99% |

| Acylase I from Aspergillus melleus | Racemic N-acetyl-5,5,5-trifluoronorvaline | (L)-5,5,5-Trifluoronorvaline + N-acetyl-(D)-5,5,5-trifluoronorvaline | >98% |

Synthesis from Serine Derivatives

Utilizing natural amino acids like serine as chiral starting materials is a powerful strategy for the asymmetric synthesis of complex, non-proteinogenic amino acids. This approach preserves the stereochemical integrity of the α-carbon. While the direct synthesis of this compound from serine is not extensively detailed, a highly analogous and efficient synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine from N-Cbz-L-serine demonstrates a viable and effective pathway. researchgate.net This method highlights how a readily available amino acid can be elaborated to install sterically demanding fluorinated groups.

Table 1: Key Stages in the Synthesis of a Fluorinated Leucine (B10760876) Analogue from N-Cbz-L-Serine researchgate.net

| Step | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection & Conversion | N-Cbz-L-serine as starting material | Establishes the chiral center and prepares the molecule for side-chain modification. |

| 2 | Organozincate Formation | Conversion of the serine derivative into an organozinc compound | Creates a nucleophilic species for reaction with the fluorinated electrophile. |

| 3 | Side-Chain Construction | Addition of the organozincate to hexafluoroacetone | Forms the carbon-carbon bond and introduces the bis(trifluoromethyl) group. |

| 4 | Deoxygenation | Radical-mediated removal of the tertiary hydroxyl group | Finalizes the hexafluoroleucine side chain. |

This synthetic route underscores the utility of serine derivatives as versatile chiral building blocks for accessing complex fluorinated amino acids with high stereochemical purity.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or challenging conditions. polimi.itacs.org The synthesis of fluorinated compounds, including amino acids, can benefit greatly from this approach. nih.gov Flow technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is difficult to achieve in traditional batch reactors. nih.gov

A notable application of this technology is the photoredox microfluidic synthesis of α-trifluoromethyl (α-CF3) amino acids. nih.gov This method uses a continuous flow setup to achieve photoinduced trifluoromethylation under mild conditions. By leveraging the benefits of microfluidics, such as enhanced light penetration and precise reaction time control, this protocol provides a general and efficient route to valuable fluorinated amino acid building blocks. nih.gov This approach avoids the harsh conditions and limited substrate scope often associated with conventional methods. nih.gov

Table 2: Features of Flow Chemistry for Trifluoromethylated Amino Acid Synthesis nih.govnih.gov

| Feature | Advantage in Flow System | Relevance to this compound Synthesis |

|---|---|---|

| Precise Control | Accurate management of temperature, pressure, and residence time. | Improved yield and selectivity in fluorination and trifluoromethylation reactions. |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or energetic processes. | Safe handling of potentially high-energy intermediates and reagents common in fluorination chemistry. |

| Scalability | Production can be increased by extending run time rather than increasing reactor size. | Enables efficient manufacturing of the target compound from lab-scale to industrial production. |

| Improved Mixing | Efficient mass and heat transfer due to high surface-area-to-volume ratios. nih.gov | Leads to higher reaction rates, cleaner reaction profiles, and reduced side products. |

While a specific flow synthesis for this compound is not detailed in the provided research, the successful application of flow technology to other trifluoromethylated amino acids demonstrates its high potential for the safe and efficient production of this target compound. nih.govnih.gov

Synthesis of Protected this compound for Peptide Synthesis

The incorporation of non-canonical amino acids like this compound into peptides is predominantly accomplished using solid-phase peptide synthesis (SPPS). academie-sciences.frscispace.com This automated or manual technique relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.com For this process to be successful, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization. scispace.compeptide.com

The most common protecting groups used in modern SPPS are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. peptide.comresearchgate.net These groups are chosen based on an "orthogonal" protection strategy, where one group can be removed under conditions that leave the other, as well as side-chain protecting groups, intact. peptide.com

Fmoc Group: Removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. scispace.com

Boc Group: Removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com

The synthesis of these protected derivatives is a critical prerequisite for using this compound in peptide synthesis. N-Fmoc-5,5,5-trifluoro-L-norvaline is a known and commercially available amino acid derivative, confirming its utility as a building block for SPPS. medchemexpress.comglpbio.cominvivochem.net The synthesis of such protected derivatives typically involves reacting the free amino acid with an activated form of the protecting group, such as Fmoc-succinimide or di-tert-butyl dicarbonate (B1257347) for the Fmoc and Boc groups, respectively. The synthesis of N-Boc and N-Fmoc protected derivatives of the closely related (S)-5,5,5,5',5',5'-hexafluoroleucine has been successfully demonstrated on a large scale, providing a clear precedent for these transformations. researchgate.net

Table 3: Common Protecting Groups for Solid-Phase Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition | Strategy |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild Base (e.g., 20% Piperidine in DMF) scispace.com | Commonly used for routine SPPS; orthogonal to acid-labile side-chain protection. |

| Boc | tert-Butyloxycarbonyl | Moderate to Strong Acid (e.g., Trifluoroacetic Acid, TFA) peptide.com | The original standard for SPPS, often used with benzyl-based side-chain protection. |

| Cbz | Carboxybenzyl | Strong Acid or Catalytic Hydrogenation researchgate.net | Often used in solution-phase synthesis or for starting material protection. |

The availability of N-Fmoc-5,5,5-trifluoronorvaline enables its direct use in standard automated peptide synthesizers, facilitating the creation of novel peptides with enhanced stability or modified biological activity. academie-sciences.frmedchemexpress.com

Biological Activity and Pharmacological Relevance of 5,5,5 Trifluoronorvaline

Applications in Peptide AnalogsWhile the use of other fluorinated amino acids in peptide analogs is documented to improve proteolytic stability, specific research detailing the incorporation and effects of 5,5,5-trifluoronorvaline (B1295697) was not found.

Enhancement of Peptide Stability and Potency

The incorporation of fluorinated non-canonical amino acids like this compound is a recognized strategy for improving the metabolic stability and bioactivity of peptides. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can protect the peptide backbone from cleavage by proteases.

Selective fluorination of peptides has been shown to increase both chemical and thermal stability, as well as hydrophobicity. ias.ac.innih.gov While the effect of fluorination on proteolytic stability can be complex and unpredictable, depending on the specific enzyme and the location of the substitution, it often leads to a moderate increase in resistance to enzymatic degradation. ias.ac.in For instance, studies on antimicrobial peptides have demonstrated that fluorinated derivatives can exhibit enhanced protease stability while retaining or even showing significantly increased bacteriostatic activity. ias.ac.innih.gov The introduction of a trifluoromethyl group can also significantly enhance the transmembrane properties of peptides, a crucial factor for their bioavailability and intracellular targeting.

| Peptide Modification | Effect on Stability | Reference |

| Selective Fluorination | Increased chemical and thermal stability | ias.ac.innih.gov |

| Fluorination | Moderately improved protease stability | ias.ac.in |

| Trifluoromethylation | Enhanced transmembrane properties |

Development of Enkephalin Analogs

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. However, their therapeutic potential is limited by their rapid degradation in vivo. nih.gov To overcome this, researchers have developed numerous analogs with modified structures to enhance their stability and potency.

A significant breakthrough in this area involved the substitution of the glycine (B1666218) at position 2 (Gly2) in Met-enkephalin with D-5,5,5-trifluoronorvaline (D-TFNV). This single modification resulted in a remarkable five orders of magnitude enhancement of in vivo analgesic activity. While the D-amino acid substitution itself contributes to increased stability, the "fluorine effect" was found to contribute approximately half an order of magnitude to this dramatic increase in potency. This highlights the significant impact that the trifluoromethyl group of TFNV can have on the biological activity of these opioid peptides. The synthesis of such analogs typically involves solid-phase peptide synthesis techniques. ias.ac.in

| Enkephalin Analog | Modification | Resulting Activity | Reference |

| Met-Enkephalin Analog | Gly2 replaced with D-5,5,5-trifluoronorvaline (D-TFNV) | 100,000-fold increase in in vivo analgesic activity |

Incorporation into Proteins in vivo and in vitro

The ability to incorporate artificial amino acids like this compound into proteins opens up new avenues for protein engineering, allowing for the creation of proteins with novel or enhanced properties. This can be achieved through both in vivo and in vitro methods.

In vivo incorporation often relies on the use of auxotrophic host strains that are unable to synthesize a particular natural amino acid. When these cells are grown in a minimal medium supplemented with the artificial amino acid, the cellular machinery can incorporate it into newly synthesized proteins in place of its natural counterpart. For example, studies have successfully incorporated other fluorinated amino acids, such as 5,5,5-trifluoro-3-methyl pentanoic acid, into proteins like murine dihydrofolate reductase and interleukin-2 (B1167480) in an Escherichia coli host, with high levels of replacement. nih.gov This suggests the feasibility of similar in vivo incorporation of this compound.

In vitro protein synthesis systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, offer a more controlled environment for the incorporation of non-canonical amino acids. nih.gov These systems allow for the precise manipulation of the components of the translation machinery, facilitating the ribosomal synthesis of polypeptides containing artificial amino acids.

Effects on Protein Stability and Activity

The incorporation of highly fluorinated amino acids is a general and effective strategy for enhancing the stability of proteins against thermal and chemical denaturation, as well as proteolytic degradation. nih.gov This increased stability is attributed to the unique physicochemical properties of fluorinated side chains, which can lead to more favorable packing within the protein's hydrophobic core.

Studies on model proteins have shown that replacing leucine (B10760876) residues with hexafluoroleucine can significantly increase protein stability. nih.gov While specific data for this compound is limited, the general principles of fluorination-induced stability are expected to apply. The impact on protein activity, however, can be more variable. In some cases, the incorporation of a fluorinated analog can be well-tolerated with minimal perturbation of the protein's native structure and function. For instance, a fluorinated version of murine interleukin-2, containing a trifluorinated isoleucine analog, retained equivalent maximal biological activity to the wild-type protein. nih.gov

| Protein Modification | Effect on Stability | Effect on Activity | Reference |

| Fluorination of Hydrophobic Core | Significantly enhanced thermal and chemical stability | Minimal perturbation in many cases | nih.gov |

| Incorporation of Trifluoroisoleucine analog in mIL-2 | Not specified | Equivalent maximal response to wild-type | nih.gov |

Ribosomal Synthesis of Polypeptides with this compound

The ribosomal machinery is surprisingly tolerant of a variety of non-proteinogenic amino acids. Specialized in vitro translation systems, such as the FIT (Flexible In-vitro Translation) system, have been developed to facilitate the ribosomal incorporation of a wide range of artificial amino acids, including various fluorinated amino acids. nih.gov These systems often utilize reprogrammed genetic codes and engineered tRNAs and aminoacyl-tRNA synthetases to direct the site-specific incorporation of the desired non-canonical amino acid.

While direct evidence for the ribosomal synthesis of polypeptides containing this compound is not yet widely reported, the successful ribosomal incorporation of other fluorinated amino acids strongly suggests its feasibility. The ability to produce polypeptides with site-specifically incorporated this compound would be a powerful tool for studying protein structure and function, as the trifluoromethyl group can serve as a sensitive probe for 19F NMR spectroscopy.

Fidelity of Aminoacyl-tRNA Synthetases (AARSs) with Artificial Amino Acids

The accurate translation of the genetic code relies on the high fidelity of aminoacyl-tRNA synthetases (AARSs), which are responsible for attaching the correct amino acid to its cognate tRNA. nih.govnih.gov The incorporation of an artificial amino acid like this compound into proteins requires that an AARS can recognize and "charge" it onto a tRNA.

This can occur through the promiscuity of a wild-type AARS or by using an engineered AARS with altered substrate specificity. The fidelity of this process is crucial to ensure the correct incorporation of the artificial amino acid at the desired positions. Some AARSs possess proofreading or editing mechanisms to remove incorrectly charged amino acids. nih.gov

A notable example is leucyl-tRNA synthetase (LeuRS), which has an editing domain that prevents the misincorporation of the non-standard amino acid norvaline, a close structural analog of this compound. nih.gov Kinetic studies have shown that the LeuRS editing site exhibits a high degree of specificity, deacylating mischarged norvalyl-tRNA(Leu) approximately 10,000-fold faster than the correctly charged leucyl-tRNA(Leu). nih.gov Understanding the interaction between this compound and various AARSs is a key area of research for enabling its efficient and high-fidelity incorporation into proteins.

| Enzyme | Substrate | Key Finding | Reference |

| Leucyl-tRNA Synthetase (LeuRS) | Norvaline | Editing site deacylates mischarged norvalyl-tRNA(Leu) ~10,000x faster than leucyl-tRNA(Leu) | nih.gov |

Mechanistic Investigations of 5,5,5 Trifluoronorvaline at the Molecular Level

Interactions with Protein Active Sites

Detailed crystallographic or spectroscopic data on 5,5,5-trifluoronorvaline (B1295697) bound to specific protein active sites are not extensively available in the current scientific literature. However, based on the known properties of organofluorine compounds, its interactions can be inferred.

Multipolar Interactions and Hydrogen Bonding

The highly polarized carbon-fluorine bond in the trifluoromethyl group of this compound is a key determinant of its interaction profile. While fluorine is a poor hydrogen bond acceptor, the trifluoromethyl group can participate in multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds. These interactions, though weaker than classical hydrogen bonds, can contribute to the affinity of a ligand for a protein active site. It is hypothesized that the electron-withdrawing nature of the fluorine atoms creates a positive electrostatic potential on the carbon of the CF3 group, allowing for favorable interactions with electron-rich regions of the active site.

Table 1: Potential Molecular Interactions of this compound in a Protein Active Site

| Interaction Type | Potential Partner in Active Site | Description |

|---|---|---|

| Multipolar C-F···C=O | Backbone carbonyl groups | The partially positive carbon of the CF3 group interacts with the partially negative oxygen of the carbonyl group. |

| Hydrogen Bonding | Backbone N-H or side-chain donors | The amino and carboxyl groups of this compound can form conventional hydrogen bonds. |

Impact on Protein Folding and Structural Integrity

The incorporation of fluorinated amino acids like this compound can have a significant impact on the folding and stability of proteins. This is largely attributed to the unique properties of the fluorinated side chains.

Role of Fluorinated Side Chains in Hydrophobic Cores

The trifluoromethyl group of this compound is hydrophobic and can be accommodated within the hydrophobic core of a protein. The increased hydrophobicity of the fluorinated side chain compared to its non-fluorinated counterpart can enhance the driving force for protein folding, leading to increased protein stability. The segregation of these fluorous side chains within the protein core can create localized, highly stable regions. However, the larger size of the trifluoromethyl group compared to a methyl group must be accommodated, and steric clashes can be a destabilizing factor if the protein scaffold is not sufficiently plastic.

Table 2: Comparative Properties of Norvaline and this compound Side Chains

| Property | Norvaline Side Chain (-CH2CH2CH3) | This compound Side Chain (-CH2CH2CF3) |

|---|---|---|

| Hydrophobicity | Moderate | High |

| Size (van der Waals volume) | Smaller | Larger |

Advanced Research Applications and Future Directions

Integration into Advanced Drug Discovery Platforms

The incorporation of fluorinated amino acids like 5,5,5-trifluoronorvaline (B1295697) is a strategic approach in modern drug discovery to enhance the therapeutic potential of lead compounds. nih.gov The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. nbinno.commdpi.com

In the realm of drug design, the introduction of a trifluoromethyl group can lead to enhanced metabolic stability. nbinno.com The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation. mdpi.com This property is highly desirable as it can increase the in vivo half-life of a drug, leading to improved efficacy. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the membrane permeability of drug candidates, a crucial factor for oral bioavailability. nbinno.commdpi.com

Advanced drug discovery platforms, including high-throughput screening (HTS) and artificial intelligence (AI)-driven design, can leverage the properties of this compound. While specific public-domain examples of this compound in large-scale screens are not prevalent, the principles of its use can be inferred. In HTS campaigns, libraries of compounds containing fluorinated amino acids can be screened to identify hits with improved properties. AI algorithms can be trained on datasets that include fluorinated compounds to predict their ADME (absorption, distribution, metabolism, and excretion) properties and binding affinities, thereby accelerating the design of more effective drug candidates. acs.org The unique properties of the trifluoromethyl group make it a valuable parameter in computational models for drug design. researchgate.net

Table 1: Physicochemical Properties of Trifluoromethyl Groups Relevant to Drug Discovery

| Property | Impact on Drug Discovery |

| High Electronegativity | Alters the acidity/basicity of nearby functional groups, influencing molecular interactions and binding affinity. nbinno.com |

| Lipophilicity | Can improve cell membrane permeability and oral bioavailability. nbinno.commdpi.com |

| Metabolic Stability | The strong C-F bond resists enzymatic degradation, increasing the drug's half-life. mdpi.com |

| Steric Bulk | Can provide a better fit into the binding pockets of target proteins. researchgate.net |

Contributions to Structural Biology

The study of the three-dimensional structure of proteins is fundamental to understanding their function. Fluorinated amino acids, including this compound, have become important tools in structural biology. The incorporation of these unnatural amino acids can enhance protein stability and provide a unique spectroscopic probe for analysis. nih.gov

Furthermore, the fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½ and 100% natural abundance, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov By incorporating this compound into a protein, researchers can use ¹⁹F NMR to study protein structure, dynamics, and interactions. researchgate.netacs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes upon ligand binding or protein-protein interactions. nih.govacs.org The trifluoromethyl group is a preferred NMR tag due to the signal amplification from three equivalent nuclei. nih.gov

Table 2: Applications of this compound in Structural Biology

| Application | Description |

| Protein Stabilization | Incorporation of the trifluoromethyl group can enhance the thermal and chemical stability of proteins, aiding in structural determination. nih.govnih.govspringernature.com |

| ¹⁹F NMR Spectroscopy | The trifluoromethyl group serves as a sensitive probe to study protein structure, folding, and conformational changes in solution. nih.govresearchgate.netacs.org |

| Crystallization Aid | By stabilizing proteins, it may facilitate the growth of high-quality crystals for X-ray crystallography. springernature.com |

Role in Chemical Biology Tool Development

Chemical biology relies on the development of novel molecular tools to probe and manipulate biological systems. The unique properties of this compound make it a valuable building block for creating such tools, particularly peptides with enhanced stability. chemimpex.com

A significant challenge in the use of peptides as therapeutic agents or research tools is their susceptibility to degradation by proteases. researchgate.net The incorporation of fluorinated amino acids has been shown to significantly increase the proteolytic stability of peptides. researchgate.netrsc.org The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to enzymatic cleavage. nbinno.com This increased stability allows for the development of peptide-based probes and inhibitors with longer biological half-lives.

The development of such protease-resistant peptides is crucial for studying biological processes over extended periods without rapid degradation of the tool compound. These stabilized peptides can be used as inhibitors of protein-protein interactions, as substrates for enzyme assays, or as ligands for receptor studies. The direct incorporation of trifluoromethyl groups into biopolymers enables the study of a range of biological and biochemical systems. researchgate.netrsc.org

Potential in Enhanced Imaging Techniques

Non-invasive imaging techniques are indispensable for biomedical research and clinical diagnostics. The fluorine-19 nucleus possesses properties that make it an attractive candidate for Magnetic Resonance Imaging (MRI). nih.gov Given the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI offers the potential for background-free imaging. nih.govacs.org

Compounds containing multiple equivalent fluorine atoms, such as the trifluoromethyl group in this compound, can generate a strong ¹⁹F NMR signal. nih.gov This makes this compound a potential candidate for the development of novel contrast agents for ¹⁹F MRI. chemimpex.commdpi.com By attaching this fluorinated amino acid to a targeting moiety, such as a peptide or antibody, it is theoretically possible to create probes that can specifically accumulate in tissues of interest, allowing for their visualization by ¹⁹F MRI. acs.org

In addition to MRI, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET), a highly sensitive molecular imaging technique. nih.govnih.gov While the direct application of this compound in ¹⁸F-labeling is not straightforward, the broader field of fluorinated amino acids is central to the development of new PET tracers for oncology and neuroscience. nih.govnih.gov The principles guiding the design of ¹⁹F MRI agents, such as high fluorine content and biological stability, are also relevant to the development of other fluorine-based imaging probes.

Table 3: Potential of this compound in Imaging

| Imaging Modality | Potential Role of this compound |

| ¹⁹F Magnetic Resonance Imaging (MRI) | The trifluoromethyl group can serve as a ¹⁹F signal source for background-free imaging. nih.govacs.orgmdpi.comresearchgate.net |

| Positron Emission Tomography (PET) | While not directly a PET agent, the chemistry of fluorinated amino acids is central to the development of ¹⁸F-labeled tracers. nih.govnih.gov |

Q & A

Advanced Question

- Rodent models : TFNV derivatives (e.g., BMS-708163) are tested in transgenic APP/PS1 mice for Aβ plaque reduction .

- Pharmacokinetics : Plasma half-life (~2.3 hrs in rats) and blood-brain barrier penetration are measured via LC-MS/MS .

- Toxicology screening : Liver enzyme (ALT/AST) levels and renal clearance rates monitor organ toxicity in chronic dosing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.